molecular formula C26H31Cl2NO B14948683 N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine

N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine

Cat. No.: B14948683
M. Wt: 444.4 g/mol
InChI Key: BSVQZDXYLITYTK-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a dichlorobenzyl group, and a benzylamine moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine typically involves multiple steps, starting with the preparation of the adamantyl and dichlorobenzyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the dichlorobenzyl group can be synthesized via a nucleophilic substitution reaction. The final step involves the coupling of these intermediates with benzylamine under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the dichlorobenzyl group can facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]phenyl}amine
  • **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}ethanol
  • **N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}acetamide

Uniqueness

N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the dichlorobenzyl group provides specific binding interactions. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H31Cl2NO

Molecular Weight

444.4 g/mol

IUPAC Name

1-(1-adamantyl)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C26H31Cl2NO/c1-17(26-12-19-9-20(13-26)11-21(10-19)14-26)29-15-18-5-7-22(8-6-18)30-16-23-24(27)3-2-4-25(23)28/h2-8,17,19-21,29H,9-16H2,1H3

InChI Key

BSVQZDXYLITYTK-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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